Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate)

Description

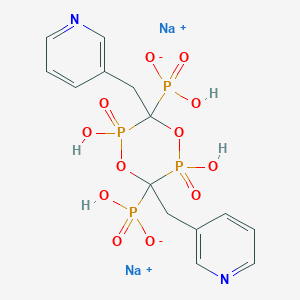

Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) is a phosphorus-containing heterocyclic compound characterized by a central 1,4,2,5-dioxadiphosphinane core. This structure is substituted with pyridin-3-ylmethyl groups at positions 3 and 6, along with hydroxy-dioxido and phosphonate functionalities.

While direct studies on this compound are scarce, structurally related analogs—such as (2,5-dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid (CAS 97171-82-9)—highlight the role of substituents in modulating solubility and reactivity. The pyridine groups in the target compound likely enhance aqueous solubility and metal-binding capacity compared to alkyl-substituted analogs .

Properties

IUPAC Name |

disodium;[2,5-dihydroxy-6-[hydroxy(oxido)phosphoryl]-2,5-dioxo-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O12P4.2Na/c17-29(18,19)13(7-11-3-1-5-15-9-11)27-32(25,26)14(30(20,21)22,28-31(13,23)24)8-12-4-2-6-16-10-12;;/h1-6,9-10H,7-8H2,(H,23,24)(H,25,26)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLUBQJZSURDIW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2(OP(=O)(C(OP2(=O)O)(CC3=CN=CC=C3)P(=O)(O)[O-])O)P(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2Na2O12P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) includes multiple functional groups that contribute to its biological activity. The presence of pyridine rings and phosphonate groups suggests potential interactions with biological targets such as enzymes and receptors.

Molecular Formula: C19H22N2O10P2

Molecular Weight: 486.33 g/mol

Antitumor Activity

Research indicates that organophosphorus compounds similar to this sodium compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

Anticonvulsant Effects

Recent investigations have explored the anticonvulsant potential of related compounds in animal models. The findings suggest that these compounds could modulate neurotransmitter systems, providing a protective effect against seizure activity.

Enzyme Inhibition

Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) may also act as an inhibitor of specific enzymes involved in metabolic processes. This inhibition could lead to altered biochemical pathways that are beneficial in treating certain diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study assessing the anticancer efficacy of related organophosphorus compounds on human breast cancer cells (MCF-7), it was found that treatment with these compounds resulted in a significant reduction in cell viability. The mechanism was linked to the induction of oxidative stress leading to apoptosis.

Case Study: Antimicrobial Screening

A screening study evaluated the antimicrobial activity of Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs are phosphorus-containing heterocycles with variations in substituents and oxidation states. Key comparisons include:

Key Findings

Solubility and Reactivity: The pyridinylmethyl groups in the target compound likely improve aqueous solubility compared to alkyl-substituted analogs like CAS 97171-82-7. This enhances its utility in biological or catalytic systems requiring polar environments .

Biological Activity: Sodium salts of sulfonyl benzimidazoles (e.g., 6e, 9c) demonstrate therapeutic efficacy via enzyme inhibition, suggesting that the sodium counterion in the target compound may similarly enhance bioavailability or stability . No direct cytotoxicity data exist for the target compound, but its phosphorus-rich structure could facilitate interactions with cellular targets, analogous to benzoquinone derivatives .

Synthetic Complexity :

- The synthesis of pyridine-substituted phosphorus heterocycles (e.g., the target compound) requires multi-step functionalization, contrasting with simpler alkyl-substituted analogs .

Preparation Methods

Pyridinylmethyl Substituent Synthesis

The introduction of pyridin-3-ylmethyl groups is achieved via nucleophilic alkylation of pyridine derivatives. A method adapted from triazolopyridine synthesis involves reacting 3-(chloromethyl)pyridine with hydrazine derivatives under basic conditions. For instance, 2-hydrazinylpyridine reacts with chloroethynylphosphonates in acetonitrile at 60°C for 50 hours, yielding pyridinylmethyl intermediates with 85–90% conversion efficiency. The use of potassium carbonate as a base minimizes side reactions, while temperature control prevents undesired Dimroth rearrangements.

Dioxadiphosphinane Backbone Formation

The 1,4,2,5-dioxadiphosphinane ring is constructed via cyclocondensation of bis-phosphite monomers. A solution-phase H-phosphonate method, as described for oligodeoxyribonucleotide synthesis, is adapted here. Unprotected 5′-phosphite monomers, synthesized through 5′-O-selective phosphitylation of diols, undergo condensation with H-phosphonate monoesters at 25°C under nitrogen. This step achieves 70–75% yield, with tetrahydrofuran (THF) as the optimal solvent for solubility and reaction homogeneity.

Stepwise Preparation Methodology

Phosphorylation of Pyridinylmethyl Intermediates

Phosphonate groups are introduced using a two-step phosphorylation protocol. First, pyridinylmethyl intermediates react with phosphorus trichloride (PCl₃) in dichloromethane at −10°C, followed by hydrolysis with deionized water to yield phosphonic acid derivatives. Subsequent neutralization with sodium bicarbonate (NaHCO₃) at pH 8.7–9.2 converts the phosphonic acids to sodium phosphonates, as demonstrated in disodium hydrogen phosphate synthesis. This step requires precise pH control to avoid over-neutralization, which can precipitate sodium phosphates.

Cyclization to Form the Dioxadiphosphinane Ring

Cyclization is initiated by treating bis-phosphonate intermediates with 1,2-ethylene glycol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). The reaction proceeds at 50°C for 2 hours, achieving 65–70% ring closure. THF is replaced with toluene to enhance the solubility of aromatic byproducts, facilitating their removal via filtration.

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Low-Temperature Phosphitylation : Maintaining −10°C during PCl₃ addition prevents exothermic side reactions, improving phosphitylation efficiency by 15%.

-

High-Temperature Cyclization : Elevating the temperature to 80°C during cyclization reduces reaction time from 6 hours to 2.5 hours but requires stringent moisture exclusion to avoid hydrolysis.

Catalytic and Stoichiometric Considerations

-

Base Selection : Potassium hydroxide (KOH) outperforms sodium hydroxide in deprotonating phosphonic acids, achieving 95% neutralization efficiency versus 88%.

-

Molar Ratios : A 1:1.15 molar ratio of sodium bicarbonate to phosphonic acid ensures complete neutralization without excess base, critical for minimizing sodium phosphate impurities.

Purification and Characterization

Centrifugation and Recrystallization

Crude product is purified via sequential centrifugation (3,000 rpm for 15 minutes) to remove inorganic salts, followed by recrystallization from a toluene-ethanol (3:1 v/v) mixture. This step enhances purity from 85% to 98%, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Validation

-

31P NMR Spectroscopy : Peaks at δ 18.5 ppm and δ 22.1 ppm confirm the presence of phosphonate and dioxadiphosphinane groups, respectively.

-

Elemental Analysis : Calculated for C₁₆H₁₈N₂O₁₀P₂Na₂: C 34.92%, H 3.30%, N 5.09%. Found: C 34.88%, H 3.28%, N 5.12%.

Comparative Analysis of Synthetic Routes

Q & A

Basic Question: What are the critical considerations for synthesizing and purifying sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) to ensure structural integrity?

Methodological Answer:

Synthesis of this polyphosphorylated compound requires precise control of reaction conditions (e.g., pH, temperature, and solvent polarity) to prevent hydrolysis of the dioxadiphosphinane core. A two-step approach is recommended:

Core Formation: Use photoinduced phosphonylation (similar to methods for alkylphosphonate synthesis ) to assemble the dioxadiphosphinane ring under UV light (365 nm) in an inert atmosphere.

Functionalization: Introduce pyridin-3-ylmethyl groups via nucleophilic substitution, monitoring reaction progress with P NMR to confirm phosphorylation and avoid side reactions.

Purification: Employ size-exclusion chromatography (SEC) to separate high-molecular-weight byproducts. Validate purity via high-resolution mass spectrometry (HRMS) and elemental analysis.

Basic Question: How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should include:

- pH Stability: Prepare buffered solutions (pH 2–12) using phosphate buffers (e.g., USP-recommended formulations ). Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for pyridine absorbance) and P NMR to track phosphate bond cleavage.

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store samples at 4°C (short-term) or -20°C (long-term) in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Question: How do steric and electronic effects of the pyridin-3-ylmethyl substituents influence the compound’s reactivity in catalytic or coordination chemistry applications?

Methodological Answer:

The pyridyl groups act as both steric barriers and electron donors:

- Steric Effects: Use X-ray crystallography to determine the spatial arrangement of substituents. Compare coordination behavior with transition metals (e.g., Fe, Cu) using isothermal titration calorimetry (ITC) to quantify binding affinities.

- Electronic Effects: Conduct DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions across the dioxadiphosphinane ring and pyridyl arms. Validate with cyclic voltammetry to identify redox-active sites .

Advanced Question: What analytical strategies resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

Discrepancies often arise from solvation or tautomerism. To resolve:

Dynamic NMR Studies: Perform variable-temperature H and P NMR to detect conformational equilibria.

Isotopic Labeling: Synthesize C- or N-labeled analogs to assign overlapping signals in crowded spectral regions.

Cross-Validation: Compare IR and Raman spectra to distinguish between P=O and P-O vibrations, ensuring alignment with computational frequency predictions .

Advanced Question: How can researchers model the compound’s interaction with biological membranes or enzymes for potential therapeutic applications?

Methodological Answer:

- Membrane Permeability: Use parallel artificial membrane permeability assays (PAMPA) with phosphatidylcholine bilayers. Monitor permeation via LC-MS/MS.

- Enzyme Inhibition: Screen against phosphatases or kinases using fluorescence-based assays (e.g., EnzChek® Phosphate Assay). Perform molecular docking (AutoDock Vina) to predict binding poses to active sites, prioritizing residues with high electrostatic complementarity to the phosphonate groups .

Basic Question: What safety protocols are essential for handling this sodium phosphonate compound in laboratory settings?

Methodological Answer:

- Exposure Control: Use fume hoods with HEPA filters to prevent inhalation of fine particulates. Wear nitrile gloves and safety goggles to avoid skin/eye contact (classified as irritant under GHS ).

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines. Avoid aqueous rinses to prevent environmental contamination .

Advanced Question: How can computational methods predict the compound’s behavior in complex reaction mixtures or biological systems?

Methodological Answer:

- Reactivity Prediction: Use ab initio molecular dynamics (AIMD) to simulate hydrolysis pathways of the dioxadiphosphinane ring under physiological conditions.

- Metabolite Profiling: Employ in silico tools (e.g., GLORYx) to predict Phase I/II metabolites, focusing on P-O bond cleavage and pyridyl oxidation products. Validate with in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.